molecular formula C22H28N2O5S B2800776 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 922048-75-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2800776
CAS No.: 922048-75-7
M. Wt: 432.54
InChI Key: JTOGVTKEIINHSE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively, and a 4-oxo moiety. The sulfonamide group is linked to a 2-(4-methoxyphenyl)ethyl chain, distinguishing it from simpler sulfonamide-based compounds.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-24-19-11-8-17(14-20(19)29-15-22(2,3)21(24)25)23-30(26,27)13-12-16-6-9-18(28-4)10-7-16/h6-11,14,23H,5,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGVTKEIINHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S, with a molecular weight of approximately 358.42 g/mol. The compound features a sulfonamide functional group and a unique oxazepine structure which contributes to its pharmacological properties.

Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific signaling pathways involved in cell proliferation and inflammation. Compounds with similar structures have shown efficacy against resistant cancer cell lines by disrupting critical pathways such as receptor-interacting protein kinase 1 (RIPK1) signaling.

Biological Activity

The biological activity of this compound includes:

  • Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. Studies indicate that it can be effective against various cancer types by targeting pathways crucial for tumor growth .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties by modulating immune responses and reducing cytokine release .

Case Studies

Several studies have explored the efficacy of related compounds in clinical and preclinical settings:

  • Phase II Clinical Trials : A related compound was evaluated in phase II trials for chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. These trials highlighted the potential for similar oxazepine derivatives in treating inflammatory conditions .
  • In Vitro Studies : In vitro studies have shown that compounds structurally related to N-(5-ethyl...) can inhibit RIPK1 with an IC50 value as low as 1.0 nM, indicating strong binding affinity and potential therapeutic relevance .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AOxazepine ringRIPK1 inhibitor
Compound BSulfonamide derivativeAnti-inflammatory
Compound CThiophene-based structureAnticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its benzooxazepine scaffold, a less common heterocycle compared to triazoles or thiadiazines seen in related sulfonamides. Below is a comparative analysis of key structural and functional attributes:

Compound Name Molecular Features Key Functional Groups Reported Use
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide Benzooxazepine core, ethyl/dimethyl substituents, 4-oxo, sulfonamide-linked aryl Sulfonamide, methoxyphenyl, oxazepine Not specified
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) Triazole ring, dichlorophenyl, difluoromethyl Sulfonamide, triazole Herbicide
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) Trifluoromethylsulfonamide, dimethylphenyl Sulfonamide, acetamide Plant growth regulator
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide Thiadiazine and isoxazole rings, multiple phenylamino groups Sulfonamide, thiadiazine, isoxazole Synthetic intermediate

Key Observations :

  • Scaffold Diversity : The target compound’s benzooxazepine core contrasts with the triazole (sulfentrazone) or thiadiazine ( compound) rings in others. This may influence binding affinity in biological systems.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity compared to the trifluoromethyl group in mefluidide or dichlorophenyl in sulfentrazone .
  • Sulfonamide Linkage : All compounds share a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) or agrochemicals .

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepin core via cyclization of precursor amines and carbonyl compounds under acidic or basic conditions.
  • Step 2 : Introduction of the ethyl and dimethyl substituents via alkylation or reductive amination.
  • Step 3 : Sulfonamide coupling using 2-(4-methoxyphenyl)ethanesulfonyl chloride under anhydrous conditions . Intermediates are characterized using NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR for functional group confirmation) and mass spectrometry (HRMS for molecular weight validation). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm). 13^{13}C NMR confirms carbonyl (C=O) and sulfonamide (SO2_2) groups .
  • X-ray Crystallography : Resolves the 3D conformation, including the dihedral angle between the benzoxazepin core and sulfonamide moiety (typically 45–60°) .
  • Infrared (IR) Spectroscopy : Detects key vibrations (e.g., C=O stretch at ~1700 cm1^{-1}, SO2_2 asymmetric stretch at ~1350 cm1^{-1}) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Investigated as a modulator of enzymes (e.g., carbonic anhydrases) or receptors due to its sulfonamide and heterocyclic motifs .
  • Chemical Biology : Used as a scaffold for structure-activity relationship (SAR) studies to optimize binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lowering reaction temperature during sulfonamide coupling reduces side-product formation (e.g., from 25°C to 0–5°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, improving reaction homogeneity .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)2_2) accelerate cyclization steps, reducing reaction time from 24h to 6h .
  • Purification : Gradient elution in flash chromatography (hexane/EtOAc 8:2 to 6:4) separates diastereomers .

Q. How can contradictory data in biological assays be resolved?

  • Dose-Response Analysis : Replicate IC50_{50} measurements across multiple concentrations (e.g., 0.1–100 μM) to confirm activity trends .
  • Counter-Screening : Test against off-target proteins (e.g., kinases) to rule out non-specific binding .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify binding pose discrepancies (e.g., hydrogen bonding with His94 in carbonic anhydrase IX vs. XII) .

Q. What computational methods predict the compound’s bioactivity and metabolic stability?

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., ∆G values ≤ -8 kcal/mol suggest high affinity) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 metabolism (highlighting potential oxidation at the ethyl group) .
  • QM/MM Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing methoxy groups enhance sulfonamide acidity, improving target engagement) .

Methodological Notes

  • Contradictory Evidence Handling : Structural analogs with allyl substituents (e.g., ) show reduced stability compared to the ethyl variant; this highlights the need for substituent-specific stability testing .
  • Advanced Purification : Use preparative HPLC with C18 columns for >99% purity in pharmacokinetic studies .

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